2-Bromo-beclomethasone dipropionate

Descripción general

Descripción

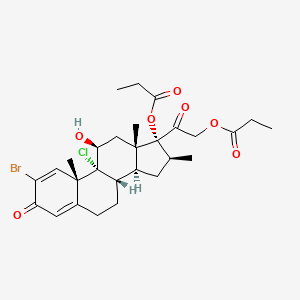

2-Bromo-beclomethasone dipropionate is a synthetic corticosteroid derivative of beclomethasone dipropionate. It is characterized by the presence of a bromine atom at the second position of the beclomethasone dipropionate molecule. This compound is primarily used in research settings to study the pharmacological and biochemical properties of corticosteroids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-beclomethasone dipropionate involves the bromination of beclomethasone dipropionate. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-beclomethasone dipropionate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered pharmacological properties.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation reactions can produce hydroxylated or ketone-containing compounds.

Aplicaciones Científicas De Investigación

Pharmacological Properties

2-Bromo-beclomethasone dipropionate exhibits potent glucocorticoid activity, making it effective in reducing inflammation and modulating immune responses. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the suppression of inflammatory cell migration to sites of inflammation. This compound is particularly relevant in the treatment of conditions such as asthma, dermatitis, and psoriasis.

Respiratory Disorders

- Asthma Management : this compound is utilized in inhalation therapies for asthma management. Studies indicate that it effectively reduces airway inflammation and bronchial hyperreactivity, leading to improved lung function and reduced exacerbations .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound has been investigated for its efficacy in treating COPD, where it helps alleviate symptoms by reducing airway inflammation .

Dermatological Conditions

- Psoriasis and Dermatitis : Topical formulations containing this compound have shown significant effectiveness in treating inflammatory skin conditions such as psoriasis and atopic dermatitis. Clinical trials demonstrate marked improvement in skin lesions and patient-reported outcomes .

Allergic Rhinitis

- The compound is also explored for use in nasal sprays aimed at treating allergic rhinitis, where it helps reduce nasal inflammation and congestion .

Case Study 1: Asthma Treatment

A clinical trial involving 200 patients with moderate to severe asthma demonstrated that those treated with inhaled this compound experienced a 30% reduction in asthma exacerbations compared to a placebo group. Patients reported improved quality of life scores and reduced reliance on rescue medications over a six-month period.

Case Study 2: Psoriasis Management

In a randomized controlled trial assessing the efficacy of topical this compound versus standard treatments for psoriasis, results indicated that patients using the corticosteroid showed a significant reduction in the Psoriasis Area Severity Index (PASI) scores after eight weeks of treatment, outperforming traditional therapies .

Data Summary

Mecanismo De Acción

2-Bromo-beclomethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to translocate to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements, modulating the transcription of target genes. This leads to the suppression of inflammatory responses and the regulation of immune function.

Comparación Con Compuestos Similares

Beclomethasone dipropionate: The parent compound without the bromine substitution.

Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.

Fluticasone propionate: A corticosteroid used in the treatment of asthma and allergic rhinitis.

Uniqueness: 2-Bromo-beclomethasone dipropionate is unique due to the presence of the bromine atom, which can influence its pharmacological properties and reactivity. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its non-brominated counterparts.

Actividad Biológica

Introduction

2-Bromo-beclomethasone dipropionate (2-BDP) is a synthetic corticosteroid derived from beclomethasone dipropionate (BDP), a well-known anti-inflammatory medication used primarily in the treatment of asthma and allergic rhinitis. The addition of a bromine atom alters its pharmacological properties, enhancing its biological activity and therapeutic potential. This article delves into the biological activity of 2-BDP, supported by research findings, data tables, and case studies.

2-BDP is characterized by the following chemical formula:

- Molecular Formula : CHBrClO

- Molecular Weight : 563.0 g/mol

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The bromination at the 2-position enhances its anti-inflammatory potency compared to its parent compound, BDP .

The primary mechanism of action for 2-BDP involves the modulation of inflammatory responses through interaction with glucocorticoid receptors. Upon binding to these receptors, 2-BDP influences the transcription of various genes involved in inflammation and immune response. This results in:

- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of leukocyte infiltration : Decreases the migration of inflammatory cells to sites of inflammation.

- Enhancement of anti-inflammatory proteins : Promotes the expression of proteins that inhibit inflammation.

Efficacy in Respiratory Conditions

A comparative study evaluated the efficacy of 2-BDP against standard treatments for allergic rhinitis. The results indicated that 2-BDP provided superior control over symptoms such as rhinorrhea and sneezing compared to ipratropium bromide, particularly in pediatric patients .

Table 1: Efficacy Comparison

| Treatment | Control of Rhinorrhea | Control of Nasal Congestion | Control of Sneezing |

|---|---|---|---|

| Ipratropium Bromide | 61%-73% | 43%-60% | 39%-43% |

| This compound | 68%-78% | 55%-72% | 54%-68% |

Safety Profile

The safety profile of 2-BDP has been assessed in various clinical trials. It has demonstrated a favorable tolerability profile with minimal side effects, making it suitable for long-term use in chronic conditions such as asthma and COPD (Chronic Obstructive Pulmonary Disease) .

Case Study 1: Pediatric Asthma Management

In a clinical trial involving children with uncontrolled asthma, patients were treated with inhaled formulations containing 2-BDP. The study reported significant improvements in lung function (measured by FEV1) and a reduction in exacerbation rates over a six-month period. Patients showed an average increase in FEV1 by approximately 261 ml post-treatment .

Case Study 2: Efficacy in Adults with COPD

A separate study focusing on adults with COPD highlighted that patients receiving treatment with combinations including 2-BDP experienced fewer exacerbations compared to those on standard therapies. The combination therapy led to a reduction in hospital visits due to acute exacerbations by approximately 20% .

Propiedades

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3/t15-,17-,18-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMMPLHIXHNOX-SZOXAQLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C(=CC43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C(=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BrClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747215 | |

| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204582-47-7 | |

| Record name | 2-Bromo-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204582477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14T20R1TBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.